Welcome to the BenchChem Online Store!
molecular formula C9H10O2 B8219101 Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate

Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate

Cat. No. B8219101
M. Wt: 150.17 g/mol
InChI Key: VTWMVSNABLUVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05936000

Procedure details

Methyl 2-(2-propynyl)-4-pentynoate (27.5 g) was saponified with sodium hydroxide (22 g) in refluxing water (250 ml). The solution was cooled and acidified with 12 N HCl to pH 3, and then extracted with t-butyl methyl ether. The organic layer was washed with brine and dried over sodium sulfate. Solvent removal afforded the title compound.
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([CH2:9][C:10]#[CH:11])[C:5]([O:7]C)=[O:6])[C:2]#[CH:3].[OH-].[Na+].Cl>O>[CH2:1]([CH:4]([CH2:9][C:10]#[CH:11])[C:5]([OH:7])=[O:6])[C:2]#[CH:3] |f:1.2|

Inputs

Step One
Name
Quantity
27.5 g
Type
reactant
Smiles
C(C#C)C(C(=O)OC)CC#C
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with t-butyl methyl ether
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent removal

Outcomes

Product
Name
Type
product
Smiles
C(C#C)C(C(=O)O)CC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.